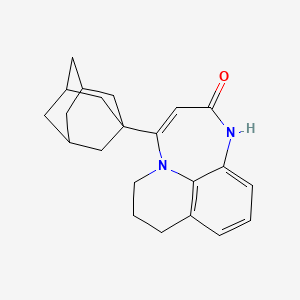
4-(1-Adamantyl)-7,8-dihydro-6H-(1,4)diazepino(3,2,1-ij)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-Adamantyl)-7,8-dihydro-6H-(1,4)diazepino(3,2,1-ij)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C22H26N2O and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(1-Adamantyl)-7,8-dihydro-6H-(1,4)diazepino(3,2,1-ij)quinolin-2(1H)-one (CAS No. 298215-44-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C22H26N2O. The structure features a unique arrangement that contributes to its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of diazepinoquinolinones exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines. The results suggest that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 24 ± 0.1 | Induction of apoptosis |
| MCF-7 | 30 ± 0.5 | Cell cycle arrest at G2/M phase |
| HeLa | 19 ± 0.3 | DNA damage response activation |
These findings indicate that the compound may serve as a promising candidate for further development as an anticancer agent .
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound. It has been suggested that derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases like Alzheimer's. The mechanism appears to involve the inhibition of beta-secretase (BACE1), which is crucial in the formation of neurotoxic amyloid-beta peptides .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for halting tumor growth.
- Inhibition of Enzymatic Activity : The compound shows inhibitory effects on enzymes involved in cancer progression and neurodegeneration.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on A549 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to untreated controls .
- Neuroprotection in Animal Models : Animal studies indicated that administration of this compound could mitigate cognitive decline in models of Alzheimer's disease by reducing amyloid plaque formation .
Properties
CAS No. |
54012-89-4 |
|---|---|
Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
13-(1-adamantyl)-1,10-diazatricyclo[7.4.1.05,14]tetradeca-5(14),6,8,12-tetraen-11-one |
InChI |
InChI=1S/C22H26N2O/c25-20-10-19(22-11-14-7-15(12-22)9-16(8-14)13-22)24-6-2-4-17-3-1-5-18(23-20)21(17)24/h1,3,5,10,14-16H,2,4,6-9,11-13H2,(H,23,25) |
InChI Key |
AKZCKBNHPWGWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)C=C(N3C1)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















